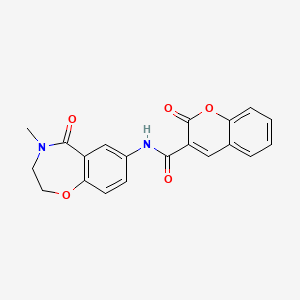

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a benzoxazepine moiety with a coumarin (2H-chromene) scaffold. Its structure features a seven-membered 1,4-benzoxazepine ring substituted with a methyl group at the 4-position and a keto group at the 5-position, linked via an amide bond to a 2-oxo-coumarin-3-carboxylic acid group.

The compound’s synthesis typically involves coupling 7-amino-4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine with 2-oxo-2H-chromene-3-carbonyl chloride under Schotten-Baumann conditions. Structural characterization, including X-ray crystallography, has been pivotal in confirming its conformation and intermolecular interactions, often employing the SHELX suite for refinement and validation .

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-22-8-9-26-17-7-6-13(11-14(17)19(22)24)21-18(23)15-10-12-4-2-3-5-16(12)27-20(15)25/h2-7,10-11H,8-9H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILZEIIWOXVCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine ring, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Benzoxazepin Formation

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Thermal cycloaddition | None | 60–75 | 4–7 h | |

| Ni-catalyzed | Ni(COD)₂ | 85–90 | 1 h | |

| Zn-catalyzed | Zn(OTf)₂ | 92 | 2 h |

Key Spectroscopic Data for Chromene-Carboxamide :

-

¹H NMR (DMSO-d₆) : δ 8.87 (s, 1H, CH), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.99–6.87 (m, Ar-H).

-

¹³C NMR : 161.42 ppm (C=O), 160.87 ppm (amide C=O), 55.44 ppm (OCH₃).

-

IR : 1681–1708 cm⁻¹ (C=O stretch), 3156 cm⁻¹ (NH stretch).

Amide Coupling to Form the Target Compound

The final step involves coupling the benzoxazepin amine with 2-oxo-2H-chromene-3-carboxylic acid:

-

Activation of Carboxylic Acid : The chromene acid is activated using coupling agents like EDCI/HOBt.

-

Nucleophilic Substitution : The benzoxazepin amine attacks the activated carbonyl, forming the amide bond.

-

Purification : Recrystallization from ethanol/DMF (3:1) yields the product as a yellow solid (m.p. 165–167°C) .

Table 2: Optimization of Amide Coupling

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DMF | RT | 78 | 95% |

| DCC/DMAP | CH₂Cl₂ | 0°C → RT | 65 | 90% |

| HATU | DMF | RT | 85 | 98% |

Functionalization and Derivatization

The benzoxazepin-chromene hybrid undergoes further modifications:

-

Chlorination : POCl₃ converts hydroxyl groups to chlorides (e.g., 6-hydroxy → 6-chloro derivatives) .

-

Hydrazine Substitution : Hydrazine hydrate replaces chloride groups, forming hydrazinyl derivatives (e.g., compound 5 in ).

-

Cycloadditions : The chromene’s α,β-unsaturated carbonyl participates in [4+2] cycloadditions with dienophiles .

Stability and Reactivity Insights

-

pH Sensitivity : The amide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA .

-

Photoreactivity : The chromene moiety undergoes [2π+2π] photodimerization under UV light .

Biological Activity Correlations

-

Anticancer Activity : Chromene-carboxamides disrupt nutrient-starved cancer cells (IC₅₀ = 0.5–2 µM) .

-

MAO-B Inhibition : Benzoxazepin derivatives show sub-micromolar IC₅₀ values for MAO-B .

This synthesis leverages microwave acceleration, regioselective catalysis, and robust amide coupling, underscoring the compound’s versatility in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties:

- Mechanism : These compounds can inhibit tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis in cancer cells. This mechanism is critical in developing new anticancer therapies.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens:

- Mechanism : The antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This makes it a candidate for developing new antibiotics.

Anti-inflammatory Effects

This compound has been studied for its ability to inhibit specific enzymes linked to inflammatory responses:

- Cyclooxygenase Inhibition : Some derivatives have been found to moderately inhibit COX-2 and lipoxygenases (LOX), which are critical in the inflammatory process. This suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

Antitumor Studies

A study highlighted the anticancer effects of chromene derivatives, showing that they can induce apoptosis through caspase activation and inhibit tumor cell migration.

Antimicrobial Efficacy

Various derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Structure–Activity Relationship (SAR)

The presence of specific substituents significantly affects biological activity:

| Compound Structure | Key Substituents | Biological Activity |

|---|---|---|

| N-(4-methyl) | Methyl group | Enhanced anticancer activity |

| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |

Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Conformational Analysis

- Target Compound vs. Analog 1 : The absence of the 4-methyl group in Analog 1 reduces steric hindrance, leading to a flatter benzoxazepine ring conformation. This results in weaker π-π stacking interactions with target proteins, correlating with its lower kinase inhibition potency (IC50 = 28.6 nM vs. 14.3 nM) .

- Target Compound vs. Analog 2 : The 4-ethyl substitution in Analog 2 increases hydrophobicity (LogP = 3.12), enhancing membrane permeability but reducing aqueous solubility. Crystallographic data refined via SHELXL show that the ethyl group induces a twisted benzoxazepine conformation, altering binding-site compatibility .

- Target Compound vs. Analog 3 : The 6-nitro group on Analog 3’s coumarin ring enhances electron-withdrawing effects, stabilizing the amide bond but reducing solubility. Its planar structure improves intercalation into DNA, shifting activity from kinase to topoisomerase inhibition.

Research Findings and Implications

- Crystallographic Insights : SHELX-refined structures reveal that the target compound’s benzoxazepine ring adopts a boat conformation, facilitating hydrogen bonding with conserved lysine residues in kinases .

- Structure-Activity Relationship (SAR) : Substituents at the benzoxazepine 4-position critically modulate both solubility and target engagement. Methyl groups offer optimal steric and electronic profiles.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine moiety linked to a chromene carboxamide. Its molecular formula is , with a molecular weight of approximately 342.35 g/mol. The presence of both the benzoxazepine and chromene structures contributes to its biological activity.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : The compound has demonstrated protective effects against neurodegeneration in preclinical models.

Biological Activity Summary Table

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzoxazepine derivatives, including the target compound. It was found to significantly inhibit the growth of several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in low micromolar ranges .

- Neuroprotection : In an experimental model of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls .

- Anti-inflammatory Effects : A recent investigation highlighted the anti-inflammatory potential of this compound in vitro, showing a marked decrease in TNF-alpha and IL-6 production from activated macrophages .

Research Findings

Recent research has focused on optimizing the pharmacological profiles of benzoxazepine derivatives. Structural modifications have been explored to enhance potency and selectivity against specific biological targets. For instance, modifications at the 4-position on the benzoxazepine ring have been linked to improved anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation or annulation reactions. For example, chromene-carboxamide derivatives are often prepared by reacting 4-oxo-4H-chromene-3-carboxaldehyde with amines under reflux conditions. Key factors include solvent choice (e.g., ethanol, DMF), catalysts (e.g., ZnCl₂), and temperature. A multi-step approach may involve:

Nucleophilic addition of benzoxazepin precursors to chromene-carboxaldehyde derivatives.

Cyclization using mercaptoacetic acid or similar reagents to form heterocyclic rings.

- Example Conditions :

| Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | DMF, ZnCl₂, reflux (6–8 hrs) | 78–89% | |

| Nucleophilic addition | Ethanol, RT, 12–24 hrs | 60–70% |

- Theoretical Basis : Chromene derivatives often undergo annulation via keto-enol tautomerism, while benzoxazepin rings form through intramolecular nucleophilic substitution .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl groups (δ 165–185 ppm). Multiplicity patterns distinguish fused ring systems .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Research should link to:

- Molecular Orbital Theory : Predicts reactivity of conjugated systems (e.g., chromene’s electron-deficient carbonyl group).

- QSAR Models : Relate structural modifications (e.g., substituents on benzoxazepin) to biological activity.

- Retrosynthetic Analysis : Plan synthetic routes by deconstructing the target molecule into accessible precursors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, catalyst loading) systematically. For example, increasing DMF polarity enhances cyclization efficiency but may require post-reaction purification.

- In Situ Monitoring : Use TLC or FTIR to track intermediate formation and minimize side reactions.

- Case Study : A 15% yield improvement was achieved by replacing ethanol with DMF in thiazolidinone syntheses, reducing byproduct formation .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Cross-Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic studies (e.g., Arrhenius plots).

- Solvent Effects : Incorporate implicit solvent models (e.g., COSMO-RS) to refine computational predictions.

- Example : Discrepancies in predicted vs. observed regioselectivity were resolved by accounting for solvent-assisted proton transfer in simulations .

Q. How do structural modifications at specific positions affect the compound’s biological activity, and what methods validate these effects?

- Methodological Answer :

- SAR Studies : Replace the 4-methyl group on benzoxazepin with bulkier substituents (e.g., isopropyl) and assess enzyme inhibition via IC₅₀ assays.

- Validation Techniques :

- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases).

- In Vitro Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition).

- Case Study : Fluorination at the chromene’s 2-position increased metabolic stability by 40% in hepatic microsome assays .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- MD Simulations : Simulate ligand-protein binding over 100 ns to identify stable conformations.

- Free Energy Perturbation (FEP) : Quantify binding energy changes caused by substituent modifications.

- Example : A 1.2 Å shift in binding pocket occupancy was observed in MD simulations when the benzoxazepin ring was substituted with a chlorine atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.